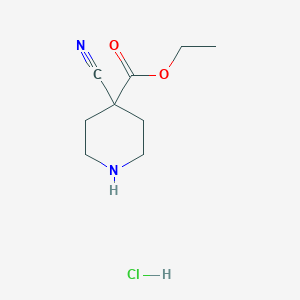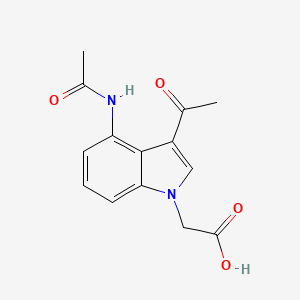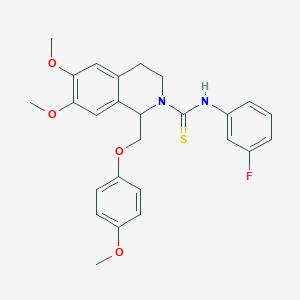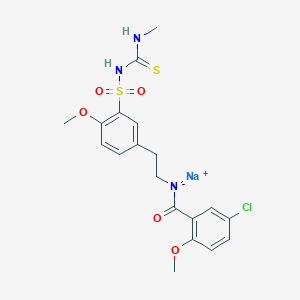
Clamikalant (sodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clamikalant (sodium) is a synthetic organic compound known for its role as an ATP-sensitive potassium (KATP) channel blocker. It was initially developed by Sanofi and has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of cardiac arrhythmias .
Métodos De Preparación
The synthesis of Clamikalant (sodium) involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic compounds.
Functional Group Modifications: The core structure undergoes further modifications to introduce specific functional groups, such as methoxy and chloro groups, which are essential for its biological activity
Industrial production methods for Clamikalant (sodium) are designed to ensure high purity and yield. These methods often involve optimized reaction conditions, such as controlled temperature and pH, to maximize the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Clamikalant (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Clamikalant (sodium) has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound to study the behavior of KATP channel blockers and their interactions with other molecules.
Biology: Clamikalant (sodium) is used in biological studies to investigate the role of KATP channels in cellular processes and their impact on cell viability and apoptosis
Mecanismo De Acción
Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium (KATP) channels. These channels play a crucial role in regulating cellular membrane potential and ion homeostasis. By blocking KATP channels, Clamikalant (sodium) prevents the efflux of potassium ions, leading to depolarization of the cell membrane. This action helps to stabilize the cardiac rhythm and prevent arrhythmias .
The molecular targets of Clamikalant (sodium) include the KATP channels composed of the Kir6.2 subunit and the SUR1 regulatory subunit. The compound binds to these channels and inhibits their activity, thereby modulating the cellular response to metabolic changes .
Comparación Con Compuestos Similares
Clamikalant (sodium) is unique among KATP channel blockers due to its specific selectivity for the Kir6.2/SUR1-composed KATP channels. Similar compounds include:
Glibenclamide: Another KATP channel blocker, but with a broader range of targets.
5-Hydroxydecanoate: A selective mitochondrial KATP channel blocker.
Diazoxide: An activator of KATP channels, used for comparison in studies to understand the blocking mechanism of Clamikalant (sodium)
Compared to these compounds, Clamikalant (sodium) offers a more targeted approach to blocking KATP channels, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
Número CAS |
261717-22-0 |
|---|---|
Fórmula molecular |
C19H21ClN3NaO5S2 |
Peso molecular |
494.0 g/mol |
Nombre IUPAC |
sodium;[5-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]-2-methoxyphenyl]sulfonyl-(methylcarbamothioyl)azanide |
InChI |
InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |
Clave InChI |
SUEVHDKFEXAKAF-UHFFFAOYSA-M |
SMILES |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
SMILES canónico |
CNC(=S)[N-]S(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]thiazole](/img/structure/B3001609.png)
![(2,6-Dimethylmorpholino)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3001614.png)
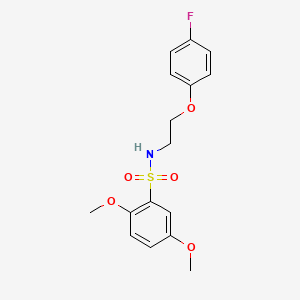
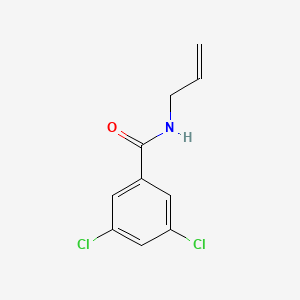
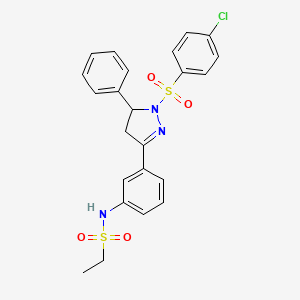
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B3001621.png)
![1-[1-(2-Fluorophenyl)triazol-4-yl]cyclobutane-1-sulfonamide](/img/structure/B3001622.png)
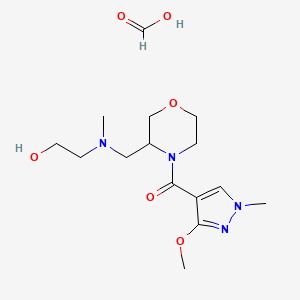
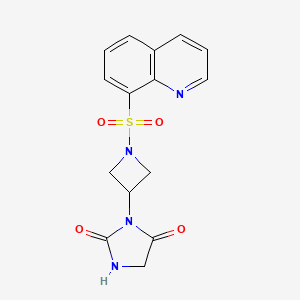
![1-[4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethan-1-one](/img/structure/B3001628.png)
